molecular formula C6H3Cl2NO B15177248 Benzene, 1,2-dichloro-4-nitroso- CAS No. 67083-42-5

Benzene, 1,2-dichloro-4-nitroso-

Cat. No.: B15177248
CAS No.: 67083-42-5
M. Wt: 176.00 g/mol
InChI Key: LPULKMGKXQFAAH-UHFFFAOYSA-N
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Description

Benzene, 1,2-dichloro-4-nitroso-: is an organic compound characterized by the presence of two chlorine atoms and one nitroso group attached to a benzene ring. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 1,2-dichlorobenzene: This method involves the nitration of 1,2-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid

    Chlorination of 1-chloro-4-nitrobenzene: Another method involves the chlorination of 1-chloro-4-nitrobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: The industrial production of Benzene, 1,2-dichloro-4-nitroso- often involves large-scale nitration processes, where reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: Benzene, 1,2-dichloro-4-nitroso- can undergo electrophilic aromatic substitution reactions, where the nitroso group can be replaced by other electrophiles.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, converting the nitroso group to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Substitution Reactions: Products with different electrophiles replacing the nitroso group.

    Reduction Reactions: Formation of 1,2-dichloro-4-aminobenzene.

    Oxidation Reactions: Formation of 1,2-dichloro-4-nitrobenzene.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Benzene, 1,2-dichloro-4-nitroso- is used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique reactivity makes it a valuable compound for studying various reaction mechanisms in organic chemistry.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Industry:

    Dye and Pigment Production: It is used in the synthesis of dyes and pigments due to its ability to introduce nitroso groups into aromatic compounds.

    Agricultural Chemicals: The compound is explored for its potential use in the development of new agricultural chemicals.

Mechanism of Action

Molecular Targets and Pathways: Benzene, 1,2-dichloro-4-nitroso- exerts its effects through its ability to participate in electrophilic aromatic substitution reactions. The nitroso group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various substitution reactions. The compound’s reactivity is influenced by the presence of the chlorine atoms, which further modulate its electronic properties.

Comparison with Similar Compounds

    Benzene, 1,2-dichloro-4-nitro-: This compound has a nitro group instead of a nitroso group, leading to different reactivity and applications.

    Benzene, 1,4-dichloro-2-nitroso-: Another isomer with different positions of the chlorine and nitroso groups, resulting in distinct chemical properties.

Uniqueness: Benzene, 1,2-dichloro-4-nitroso- is unique due to the specific positioning of the chlorine and nitroso groups on the benzene ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable compound for various synthetic and industrial applications.

Properties

IUPAC Name

1,2-dichloro-4-nitrosobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-2-1-4(9-10)3-6(5)8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPULKMGKXQFAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217390
Record name Benzene, 1,2-dichloro-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67083-42-5
Record name Benzene, 1,2-dichloro-4-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067083425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dichloro-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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